![molecular formula C17H23Cl2N3O3 B14616672 1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid CAS No. 58831-41-7](/img/structure/B14616672.png)
1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a dichlorophenyl group and an octyl chain Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)octyl]imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with octylamine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,4-Dichlorophenyl)octyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(2,4-Dichlorophenyl)octyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential use in antifungal and anticancer therapies.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)octyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. Additionally, the dichlorophenyl group can interact with cellular membranes, disrupting their integrity. These interactions can lead to antimicrobial or anticancer effects by inhibiting key biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole
- 1-[2-(2,4-Dichlorophenyl)propyl]imidazole
- 1-[2-(2,4-Dichlorophenyl)butyl]imidazole
Uniqueness
1-[2-(2,4-Dichlorophenyl)octyl]imidazole is unique due to its longer octyl chain, which can enhance its lipophilicity and membrane permeability. This can result in improved biological activity compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
58831-41-7 |
|---|---|
Formule moléculaire |
C17H23Cl2N3O3 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)octyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H22Cl2N2.HNO3/c1-2-3-4-5-6-14(12-21-10-9-20-13-21)16-8-7-15(18)11-17(16)19;2-1(3)4/h7-11,13-14H,2-6,12H2,1H3;(H,2,3,4) |
Clé InChI |
GVLVXDZSMFRALK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


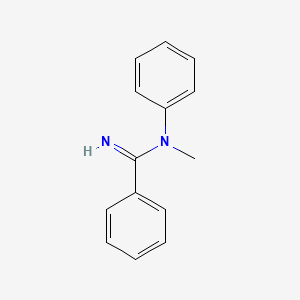
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
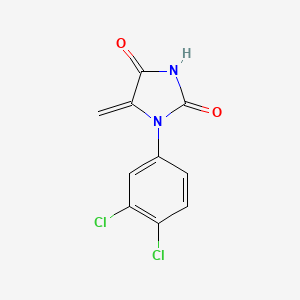
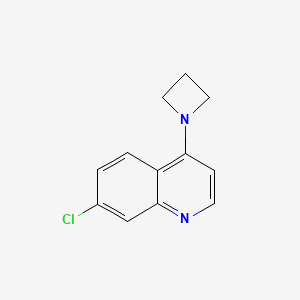
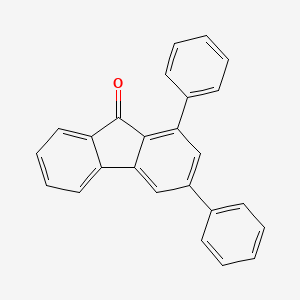
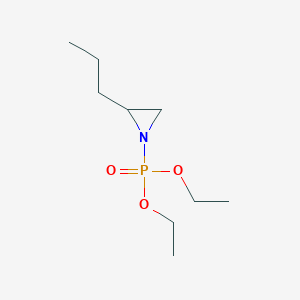
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
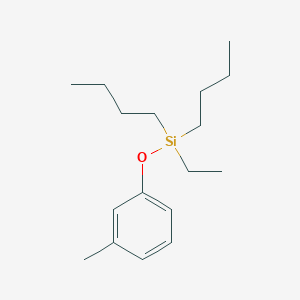

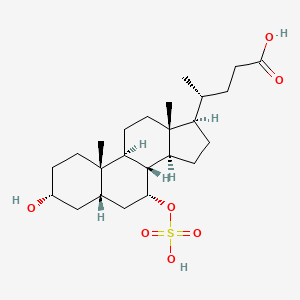
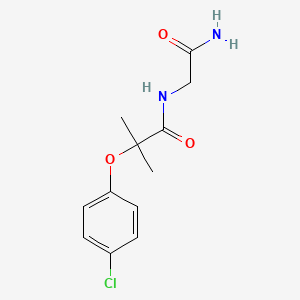
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)

